beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol

Description

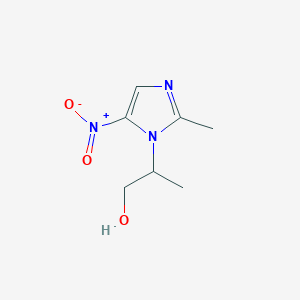

α,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol, commonly known as secnidazole, is a nitroimidazole derivative with the molecular formula C₇H₁₁N₃O₃ and CAS number 3366-95-8 . Structurally, it features a nitro group at the 5-position of the imidazole ring, a methyl group at the 2-position, and a branched ethanol chain substituted with a methyl group at the β-carbon (Figure 1). This compound is widely used as an antimicrobial agent, particularly against anaerobic bacteria and protozoa, due to its prodrug mechanism of action—enzymatic nitro group reduction generates cytotoxic intermediates that disrupt microbial DNA .

Synthesis: Secnidazole is synthesized via nucleophilic substitution reactions. For example, 2-methyl-5-nitroimidazole reacts with propylene oxide under basic conditions to yield the 1-(2-hydroxypropyl) substituent, followed by purification via recrystallization .

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(4-11)9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBJCFDTZBBBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol typically involves the nitration of imidazole derivatives followed by alkylation. One common method involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole, which is then reacted with an appropriate alkylating agent to introduce the propan-1-ol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, alkylation, and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Chemistry

Beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol serves as a building block in the synthesis of more complex molecules. Its unique structural features enable the development of various derivatives that can be utilized in further chemical reactions.

Biology

The compound is extensively studied for its antibacterial and antifungal properties. It has shown potential against various pathogens due to its ability to disrupt essential biological processes within microorganisms .

Medicine

Research indicates that this compound may have therapeutic applications in treating infections caused by bacteria and protozoa. Its mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that interfere with microbial DNA synthesis .

Analytical Chemistry

In analytical studies, this compound is used as an analyte for determining related substances such as secnidazole through high-performance liquid chromatography (HPLC) methods .

Case Study 1: Antibacterial Activity

A study demonstrated that this compound exhibited significant antibacterial effects against Bacteroides fragilis and Trichomonas vaginalis, highlighting its potential as a therapeutic agent in treating infections resistant to conventional antibiotics .

Case Study 2: Radiosensitization

Recent research explored the compound's ability to enhance radiosensitivity in cancer cells. The findings indicated that derivatives of beta,2-Dimethyl-5-nitro-1H-imidazole could improve the efficacy of radiation therapy by increasing cellular damage in tumor cells while sparing normal tissues .

Mechanism of Action

The mechanism of action of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and pathways involved in the survival and replication of microorganisms .

Comparison with Similar Compounds

Key Observations :

- Sulfone Group in Tinidazole : The ethylsulfonyl substituent increases molecular weight and may prolong half-life via reduced metabolic clearance .

Pharmacological Activity

Research Findings :

- Secnidazole : Demonstrated 99% cure rates in giardiasis with single-dose regimens due to its extended half-life .

- Metronidazole : Shows dose-dependent neurotoxicity at high concentrations, linked to its nitro radical intermediates .

- Tinidazole : Superior to metronidazole in eradicating Trichomonas vaginalis, attributed to enhanced nitroreductase affinity .

Analytical Differentiation

Mass spectrometry (DART+-MS) distinguishes nitroimidazoles via unique fragmentation patterns:

Biological Activity

β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is a compound belonging to the nitroimidazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₇H₁₁N₃O₃

- Molecular Weight : 185.18 g/mol

- Melting Point : 179-181°C

- Solubility : Slightly soluble in methanol

Nitroimidazoles, including β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol, exert their biological effects primarily through the reduction of the nitro group under anaerobic conditions. This reduction leads to the formation of reactive intermediates that interact with cellular macromolecules, particularly DNA, resulting in cytotoxicity towards anaerobic microorganisms and certain cancer cells .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a variety of pathogens:

- Mechanism : The reduction of the nitro group generates toxic intermediates that bind to DNA, causing damage and cell death. This mechanism is shared with other nitroimidazoles like metronidazole and tinidazole .

Case Studies on Antimicrobial Efficacy

- Against Anaerobic Bacteria : β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol shows potent activity against anaerobic bacteria such as Trichomonas vaginalis and Entamoeba histolytica. In comparative studies, it exhibited lower mutagenicity than metronidazole while maintaining efficacy against resistant strains .

- In Vitro Studies : In vitro tests have shown that this compound is effective against various Gram-positive and Gram-negative bacteria. Its antibacterial activity was assessed using disk diffusion methods and minimum inhibitory concentration (MIC) determinations .

Anti-Parasitic Activity

β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is particularly noted for its effectiveness against protozoan parasites:

| Parasite | IC50 (µg/mL) | Comparison to Metronidazole (IC50) |

|---|---|---|

| Trichomonas vaginalis | 0.5 | 2 (4x more active) |

| Giardia intestinalis | 3 | Comparable |

This compound's ability to target resistant strains of Giardia further emphasizes its potential as a therapeutic agent in treating parasitic infections .

Research Findings

Recent studies have highlighted the following aspects of β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol:

- Synthesis : The compound can be synthesized through various chemical pathways involving nucleophilic substitution reactions under controlled conditions, which yield high purity and potency .

- Safety Profile : While nitro groups often raise concerns regarding toxicity, studies indicate that β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol has a favorable safety profile compared to other nitroimidazoles like metronidazole .

- Potential Applications : Beyond its antimicrobial and anti-parasitic properties, ongoing research is exploring its potential in cancer therapy due to its ability to induce cell death in hypoxic tumor environments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol, and how can reaction conditions be optimized for purity?

- Methodology : The compound is synthesized via nucleophilic substitution and reduction reactions. For example, nitroimidazole derivatives are often prepared by reacting halogenated intermediates with ethanolamine derivatives under inert atmospheres (e.g., nitrogen). Optimization involves adjusting solvent systems (e.g., THF or acetonitrile), temperature (0–40°C), and stoichiometry of reagents like lithium bases . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) is critical to achieve >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure of β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol?

- Methodology :

- ¹H NMR : Key signals include the imidazole ring protons (δ 7.5–8.5 ppm), methyl groups (δ 1.2–1.5 ppm for CH₃), and the ethanol moiety (δ 3.6–4.2 ppm for CH₂-OH). Coupling constants (e.g., J = 2–4 Hz for nitro group proximity) resolve stereochemical ambiguities .

- ¹³C NMR : Confirm nitro (C-NO₂, δ 140–150 ppm) and ethanol (C-OH, δ 60–70 ppm) groups .

- HRMS : Exact mass calculated for C₇H₁₁N₃O₃ should match experimental values (e.g., [M+H]⁺ at 186.0875) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity for nitroimidazole derivatives like this compound?

- Methodology : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours. Positive controls (e.g., metronidazole) and solvent controls (DMSO ≤1%) validate results .

Advanced Research Questions

Q. How do density functional theory (DFT) studies aid in understanding the electronic properties and reactivity of β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol?

- Methodology : DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict molecular electrostatic potential (MEP) maps, highlighting electrophilic regions (nitro group) and nucleophilic sites (ethanol oxygen). HOMO-LUMO gaps quantify stability and reactivity, while Fukui indices identify atoms prone to nucleophilic/electrophilic attacks .

Q. What crystallographic tools (e.g., SHELX, ORTEP) are used to resolve structural ambiguities in nitroimidazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines unit cell parameters and thermal displacement parameters. ORTEP-3 visualizes anisotropic displacement ellipsoids, confirming bond angles/distances (e.g., C-NO₂ bond length ~1.21 Å). Twinning or disorder in crystals is resolved using the TWIN/BASF algorithm in SHELX .

Q. How can researchers address contradictory biological activity data between in vitro and in vivo models for this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS plasma concentration curves. Poor in vivo efficacy may stem from rapid metabolism (e.g., hepatic CYP450 oxidation).

- Metabolite Identification : Use HRMS to detect metabolites (e.g., nitro-reduction products) that may lack activity .

- Formulation Adjustments : Improve solubility via co-solvents (PEG 400) or liposomal encapsulation .

Q. What analytical techniques validate environmental degradation pathways of β,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol in agricultural applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.